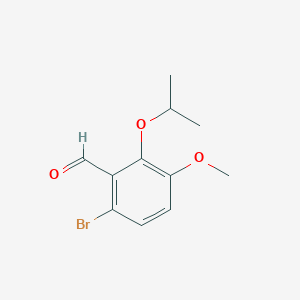
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-hydroxy-3-methoxy-6-bromobenzaldehyde with isopropyl bromide in the presence of potassium carbonate (K2CO3) as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at 75°C overnight, followed by extraction and purification to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 6-bromo-2-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of 6-bromo-2-isopropoxy-3-methoxybenzyl alcohol.
Applications De Recherche Scientifique
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is utilized in several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Material Science: Explored for its role in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is primarily related to its chemical reactivity. The presence of the bromine atom and the aldehyde group allows it to participate in various nucleophilic substitution and redox reactions. These reactions can modify the compound’s structure, leading to the formation of new products with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of an isopropoxy group.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a fluoro group instead of an isopropoxy group.
Uniqueness
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific target molecules that require this particular functional group arrangement.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
6-bromo-3-methoxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-7H,1-3H3 |
Clé InChI |
IQGZMGGXNOPJLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1C=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


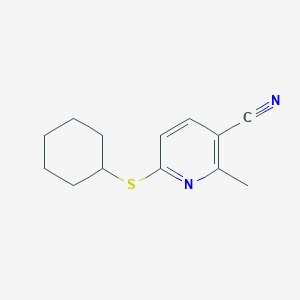

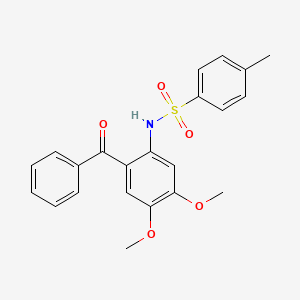
![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
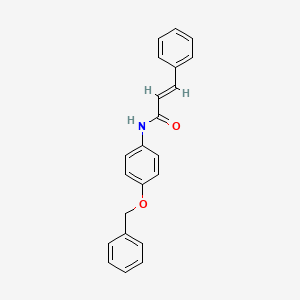
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
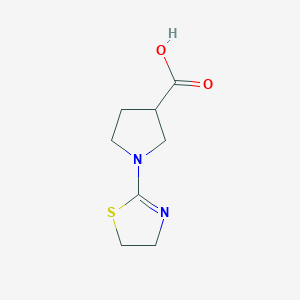
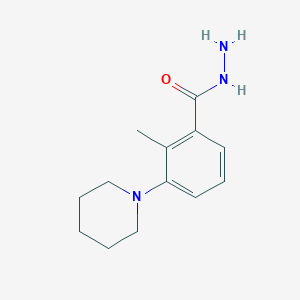
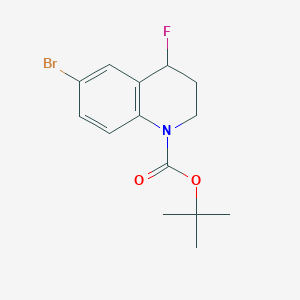

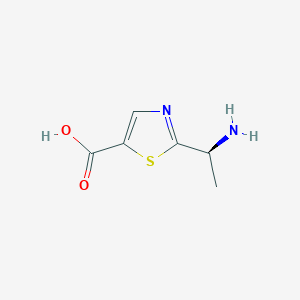
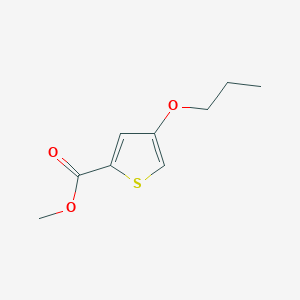
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)
